molecular formula C34H30O3Si B14195675 (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone CAS No. 922192-88-9

(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone

Cat. No.: B14195675
CAS No.: 922192-88-9
M. Wt: 514.7 g/mol
InChI Key: PDWLDWOQHMLVEM-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a triphenylsilyl ethoxyphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Methoxyphenylboronic Acid: This can be achieved through the reaction of 2-methoxyphenyl magnesium bromide with trimethyl borate.

    Formation of 2-[2-(Triphenylsilyl)ethoxy]phenylboronic Acid: This involves the reaction of 2-bromoethoxybenzene with triphenylsilyl chloride in the presence of a base, followed by conversion to the boronic acid derivative.

    Coupling Reaction: The final step involves the coupling of the two boronic acid intermediates using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)phenylmethanone: Lacks the triphenylsilyl ethoxy group, resulting in different chemical properties and reactivity.

    (2-Hydroxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone:

Uniqueness

(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone is unique due to the presence of both methoxy and triphenylsilyl ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

922192-88-9

Molecular Formula

C34H30O3Si

Molecular Weight

514.7 g/mol

IUPAC Name

(2-methoxyphenyl)-[2-(2-triphenylsilylethoxy)phenyl]methanone

InChI

InChI=1S/C34H30O3Si/c1-36-32-23-13-11-21-30(32)34(35)31-22-12-14-24-33(31)37-25-26-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24H,25-26H2,1H3

InChI Key

PDWLDWOQHMLVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCC[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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